molecular formula C10H12BFO4 B14035663 (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid

(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid

Cat. No.: B14035663
M. Wt: 226.01 g/mol
InChI Key: ZSJBKENROXJTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid (C₁₀H₁₂BFO₄) is a boronic acid derivative featuring a phenyl ring substituted with a 1,3-dioxolane ring (at position 2), fluorine (position 3), methyl (position 5), and a boronic acid group. Key properties include:

  • Purity: 95% (industrial grade)
  • Storage: 4–8°C, room temperature during shipping
  • Hazards: Skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

Molecular Formula

C10H12BFO4

Molecular Weight

226.01 g/mol

IUPAC Name

[2-(1,3-dioxolan-2-yl)-3-fluoro-5-methylphenyl]boronic acid

InChI

InChI=1S/C10H12BFO4/c1-6-4-7(11(13)14)9(8(12)5-6)10-15-2-3-16-10/h4-5,10,13-14H,2-3H2,1H3

InChI Key

ZSJBKENROXJTDZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1C2OCCO2)F)C)(O)O

Origin of Product

United States

Preparation Methods

Reaction Parameters

Parameter Typical Range Notes
Temperature during lithiation -78 °C to 0 °C Low temperature prevents side reactions and decomposition
Reaction time for lithiation 3–12 hours Ensures complete metal-halogen exchange
Boronation temperature 0 °C to room temperature Gradual warming promotes efficient boronate formation
Workup pH 5–6 Mild acidification hydrolyzes boronate esters to boronic acid
Solvents THF, diglyme, ethyl acetate, n-hexane Inert solvents preferred to avoid side reactions

Characterization Data

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Suzuki-Miyaura Coupling with Lithiation and Boronation Aryl bromide, n-Butyllithium, Triisopropyl borate, Acid workup -78 °C to RT, inert atmosphere, 12+ hours 70–78 High purity, well-established, scalable Requires low temperature, air/moisture sensitive reagents
Bis(allyl)borane Route (Patent) Sodium borohydride, Diene, Oxidants, Alkene/Alkyne substrates 0–50 °C, inert solvents, single vessel 55–77 (varies by substrate) Single vessel, avoids isolation of boronic acid More complex reagents, less common for this specific compound
Electrophilic Aromatic Substitution + Protection Various halogenated aromatics, protecting groups Multi-step, requires careful protection/deprotection Variable Enables functional group tolerance Multi-step, time-consuming

Chemical Reactions Analysis

Types of Reactions: (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is particularly relevant in the inhibition of enzymes that contain serine or threonine residues in their active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Group Analysis

The compound is compared to two analogs with 1,3-dioxolane moieties (Table 1):

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid C₁₀H₁₂BFO₄ 226.01* N/A 3-F, 5-CH₃, 1,3-dioxolane
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid C₈H₁₀BNO₄ 194.98 1072952-38-5 Pyridine ring, 1,3-dioxolane
(3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)-phenyl)boronic acid C₁₀H₁₀BF₃O₄ 262.00 1072946-51-0 5-CF₃, 1,3-dioxolane

*Calculated molecular weight based on formula.

Key Observations:
  • Electronic Effects : The target compound’s fluorine (electron-withdrawing) and methyl (electron-donating) groups create a balanced electronic profile. In contrast, the trifluoromethyl group in the third compound is strongly electron-withdrawing, which may reduce reactivity in cross-coupling reactions compared to the target compound .

Physicochemical Properties and Stability

  • Solubility: The dioxolane ring in the target compound likely improves aqueous solubility compared to non-heterocyclic boronic acids (e.g., naphthalen-2-yl boronic acid in ). However, the trifluoromethyl analog (third compound) may exhibit lower solubility due to increased lipophilicity .
  • Stability : Boronic acids with protecting groups (e.g., dioxolane) are less prone to hydrolysis than unprotected analogs. The target compound’s storage at 4–8°C aligns with typical boronic acid handling protocols .

Biological Activity

The compound (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and development. This article will explore the biological activity of this specific compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula

  • Chemical Formula : C11H12BFO3
  • Molecular Weight : 233.98 g/mol

Structural Characteristics

The compound features a dioxolane ring, a fluorinated phenyl group, and a boronic acid functional group. These structural components contribute to its reactivity and biological interactions.

  • Enzyme Inhibition : Boronic acids are known to inhibit various enzymes, particularly serine proteases. The presence of the boron atom allows for the formation of stable complexes with enzyme active sites, thereby inhibiting their activity.
  • Cellular Interactions : The compound may interact with cellular proteins through hydrogen bonding and other non-covalent interactions, potentially influencing signaling pathways related to cell growth and apoptosis.
  • Anticancer Activity : Similar boronic acid derivatives have shown promise in cancer therapy by targeting proteasome activity, leading to the induction of apoptosis in cancer cells .

Therapeutic Applications

  • Cancer Treatment : Boron-containing compounds are being explored as proteasome inhibitors in various cancers, including multiple myeloma and solid tumors. The ability of these compounds to disrupt protein degradation pathways is a key area of research.
  • Antimicrobial Properties : Some studies suggest that boronic acids can exhibit antifungal and antibacterial activities, making them candidates for new antimicrobial agents .

Study 1: Anticancer Activity

A study investigating the effects of boronic acid derivatives on cancer cell lines demonstrated that compounds similar to this compound inhibited cell proliferation and induced apoptosis in various cancer models. The mechanism was attributed to the inhibition of proteasome activity and subsequent accumulation of pro-apoptotic factors .

Study 2: Enzyme Inhibition

Research on enzyme inhibitors has shown that boronic acids can effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition is particularly relevant for diabetes management as it enhances insulin secretion .

Comparative Analysis of Boronic Acids

Compound NameBiological ActivityTherapeutic Use
Velcade (Bortezomib)Proteasome inhibitionMultiple myeloma
TalabostatDPP-IV inhibitionCancer immunotherapy
This compoundPotential enzyme inhibitionAnticancer/antimicrobial

Q & A

Q. What synthetic strategies are effective for introducing the 1,3-dioxolane-protected diol moiety into arylboronic acids?

The 1,3-dioxolane group is typically introduced via acid-catalyzed protection of vicinal diols using ketones or aldehydes (e.g., acetone or formaldehyde). For the target compound, a pre-functionalized diol intermediate may undergo cyclization with an appropriate carbonyl reagent before boronation. Alternatively, Suzuki-Miyaura coupling using a dioxolane-containing aryl halide and a boronic acid precursor can be employed. A related structure, (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid (CAS 1072952-38-5), exemplifies this approach, where the dioxolane ring stabilizes reactive hydroxyl groups during cross-coupling .

Q. How can the purity and stability of this boronic acid derivative be optimized during storage?

Boronic acids are prone to protodeboronation and oxidation. Storage at 0–6°C under inert atmosphere (argon/nitrogen) is recommended, as seen in protocols for 2-fluoro-5-hydroxymethylphenylboronic acid . Lyophilization or stabilization with pinacol (forming boronate esters) improves shelf life. Purity should be verified via HPLC (>97% by HPLC) and 11^{11}B/19^{19}F NMR to detect hydrolytic byproducts .

Q. What analytical techniques are critical for characterizing structural isomers in fluoro-substituted arylboronic acids?

High-resolution mass spectrometry (HRMS) confirms molecular formula, while 19^{19}F NMR distinguishes regioisomers based on fluorine chemical shifts. For example, 3-fluoro-4-hydroxyphenylboronic acid (CAS 182344-14-5) exhibits distinct 19^{19}F signals at δ −112 ppm vs. −118 ppm for para-substituted analogs . X-ray crystallography or 2D NOESY NMR resolves spatial arrangements of substituents like the dioxolane ring .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3-dioxolane and fluorine substituents influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing fluorine atom enhances electrophilicity of the aryl halide coupling partner but may reduce boronic acid nucleophilicity. The dioxolane group introduces steric hindrance, requiring optimized catalysts (e.g., PdCl2_2(dppf) with bulky ligands). Kinetic studies on analogous compounds, such as 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid, show that coupling yields drop below 70% without ligand tuning . Pre-complexation with fructose (forming 1:2 adducts) can transiently modulate boronic acid reactivity .

Q. What strategies mitigate protodeboronation in aqueous reaction media for this compound?

Protodeboronation is pH-dependent and accelerated by protic solvents. Using buffered conditions (pH 7–9) and low temperatures (0–10°C) minimizes decomposition. For instance, polyurea-encapsulated palladium catalysts enable coupling in aqueous micellar systems while stabilizing the boronic acid . Adding chelating agents (e.g., EDTA) sequesters metal impurities that catalyze degradation .

Q. How can computational modeling predict the impact of the 3-fluoro-5-methyl substitution on binding affinity in biochemical assays?

Density functional theory (DFT) calculations reveal that the fluorine atom’s electronegativity increases the boronic acid’s Lewis acidity, enhancing interactions with diol-containing biomolecules (e.g., saccharides). Molecular docking of analogs like [2-(benzyloxy)-4-fluorophenyl]boronic acid into protein active sites shows that methyl groups at the 5-position improve hydrophobic contacts, while fluorine optimizes hydrogen bonding .

Methodological Tables

Table 1. Key Synthetic Intermediates for Analogous Boronic Acids

Compound NameCAS RNKey Functional GroupsReference Method
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid1072952-38-5Dioxolane, pyridinylSuzuki coupling
3-Fluoro-4-hydroxyphenylboronic acid182344-14-5Fluoro, hydroxylDirect boronation

Table 2. Stability Benchmarks for Boronic Acids

ConditionDegradation Rate (t1/2_{1/2})Stabilization StrategyEvidence Source
Ambient moisture24–48 hoursPinacol stabilization
Aqueous pH 7.4, 25°C6–12 hoursBuffered micellar catalysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.